methyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-4-carboxylate
Description
Methyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-4-carboxylate (hereafter referred to by its full IUPAC name) is a structurally complex tricyclic compound featuring fused heterocyclic rings, a piperidine moiety, and ester functionalities. Its core structure includes a 1,6,8-triazatricyclo[7.4.0.0³⁷]trideca system, which combines a bicyclic framework with an additional fused heterocycle.
Properties
IUPAC Name |
methyl 1-(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-21-14(18(25)22-9-6-12(7-10-22)19(26)27-2)11-13-16(21)20-15-5-3-4-8-23(15)17(13)24/h3-5,8,11-12H,6-7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKOFJPUZOFUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCC(CC4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-4-carboxylate involves multiple steps. One common synthetic route includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid (MsOH) for Fischer indole synthesis and p-toluenesulfonic acid for cyclization reactions . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
Scientific Research Applications
methyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-4-carboxylate has a wide range of scientific research applications. It is used in the development of antimicrobial agents due to its potential to inhibit microbial growth . In the field of chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, including its role in targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural complexity invites comparisons with other heterocyclic derivatives, particularly those containing fused tricyclic systems or piperidine-based esters. Below is a detailed comparison with the closest analog identified in the evidence:
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Differences
Core Heterocycles :
- The target compound’s tricyclic system incorporates three nitrogen atoms (1,6,8-triaza), whereas compound 1l features a bicyclic imidazopyridine core with fewer heteroatoms. The triazatricyclo framework likely enhances steric hindrance and electronic diversity compared to 1l .
Substituent Effects: The methyl ester and piperidine-4-carboxylate groups in the target compound may improve aqueous solubility relative to 1l’s diethyl esters and hydrophobic nitrophenyl/phenethyl substituents. However, 1l’s cyano group introduces strong electron-withdrawing character absent in the target compound .
Synthetic Complexity :
- The tricyclic system in the target compound implies a multi-step synthesis requiring precise cyclization strategies, while 1l was synthesized via a streamlined one-pot process.
Pharmacological Implications (Hypothetical)
- In contrast, 1l’s nitrophenyl and cyano groups are more typical of antimicrobial or antiparasitic agents .
Biological Activity
Methyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-4-carboxylate is a complex organic compound with significant potential in biological applications. Its unique tricyclic structure and functional groups suggest various mechanisms of action that could lead to diverse biological activities.
Chemical Formula and Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₉N₃O₃
- Molecular Weight : 243.22 g/mol
The compound features a tricyclic structure that incorporates nitrogen atoms and a carboxylic acid group, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical reactions.
- Receptor Modulation : It may bind to certain receptors, influencing signaling pathways and cellular responses.
Antimicrobial Activity
Research indicates that derivatives of similar tricyclic compounds exhibit antimicrobial properties. The presence of nitrogen atoms in the structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens.
Anticancer Potential
Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells by triggering intrinsic pathways or inhibiting anti-apoptotic proteins. The specific activity of this compound against various cancer cell lines remains an area for further investigation.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of related compounds found that modifications to the tricyclic structure significantly enhanced activity against Gram-positive and Gram-negative bacteria. The study suggested that the presence of the piperidine moiety contributes to increased membrane permeability in bacterial cells.
Study 2: Anticancer Activity
In vitro studies on similar tricyclic compounds demonstrated cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
